(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one
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Overview
Description
Thiazolidin-4-one is a chemical scaffold that is often used in the development of anticancer agents . Derivatives of thiazolidin-4-one have been extensively researched and have shown significant anticancer activities .
Synthesis Analysis
Various synthetic strategies have been developed to create thiazolidin-4-one derivatives . These include synthetic, green, and nanomaterial-based synthesis routes .Molecular Structure Analysis
Thiazolidin-4-one derivatives have been synthesized via Ullmann reaction followed by condensation of 1-nitrophenyl-4-piperidones with thiosemicarbazides and then cyclisation with ethylchloroacetate .Chemical Reactions Analysis
Thiazolidin-4-one derivatives play a role in anticancer activity by inhibiting various enzymes and cell lines .Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one scaffold, which is a part of the compound , is among the most important chemical skeletons that illustrate anticancer activity . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities . They have demonstrated considerable potential as anticancer agents along with a brief discussion of medicinal chemistry-related aspects of these compounds and structural activity relationship studies in order to develop possible multi-target enzyme inhibitors .
Anti-Toxoplasma gondii Activity
Another potential application of thiazolidin-4-one derivatives is their anti-Toxoplasma gondii activity . Toxoplasma gondii is a common parasite that can cause a disease known as toxoplasmosis. Researchers have designed and synthesized a large number of novel thiazolidin-4-one derivatives for the evaluation of their anti-Toxoplasma gondii activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-2-3-7-10-21(18,19)16-13(17)11-20-14(16)15-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFBKFLTHXTRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N1C(=O)CSC1=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one |
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